Cas no 1445847-84-6 (1-(3-Hydroxyphenethyl)urea)

1-(3-Hydroxyphenethyl)urea 化学的及び物理的性質
名前と識別子
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- 1-(3-Hydroxyphenethyl)urea
- E72610
-
- MDL: MFCD34169268
- インチ: 1S/C9H12N2O2/c10-9(13)11-5-4-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H3,10,11,13)
- InChIKey: OKJKIWMQIZJLFG-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1)CCNC(N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 173
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 0.6
1-(3-Hydroxyphenethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054733-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 95% | 5g |
$975 | 2023-09-02 | |
Aaron | AR01DJSD-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 5g |
$891.00 | 2023-12-16 | |
1PlusChem | 1P01DJK1-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 5g |
$817.00 | 2023-12-21 | |
1PlusChem | 1P01DJK1-500mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 500mg |
$203.00 | 2023-12-21 | |
A2B Chem LLC | AX10689-5g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 5g |
$910.00 | 2024-01-04 | |
A2B Chem LLC | AX10689-5mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 5mg |
$118.00 | 2024-04-20 | ||
A2B Chem LLC | AX10689-1g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 1g |
$310.00 | 2024-01-04 | |
A2B Chem LLC | AX10689-250mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 96% | 250mg |
$160.00 | 2024-01-04 | |
eNovation Chemicals LLC | Y1054733-1g |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 95% | 1g |
$335 | 2023-09-02 | |
A2B Chem LLC | AX10689-3mg |
1-(3-hydroxyphenethyl)urea |
1445847-84-6 | 3mg |
$105.00 | 2024-04-20 |
1-(3-Hydroxyphenethyl)urea 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-(3-Hydroxyphenethyl)ureaに関する追加情報
Comprehensive Guide to 1-(3-Hydroxyphenethyl)urea (CAS No. 1445847-84-6): Properties, Applications, and Market Insights
1-(3-Hydroxyphenethyl)urea (CAS 1445847-84-6) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This hydroxyphenethyl urea derivative features a unique molecular structure combining a phenolic hydroxyl group with a urea moiety, making it valuable for drug discovery and material science applications. With increasing interest in small molecule therapeutics and bioactive compounds, researchers are exploring its potential as a building block for novel drug candidates.
The compound's molecular formula C9H12N2O2 and molecular weight 180.21 g/mol make it particularly interesting for medicinal chemistry applications. Its dual functional groups (hydroxyl and urea) enable diverse chemical modifications, allowing scientists to create derivatives with tailored properties. Recent studies suggest potential applications in developing enzyme inhibitors and receptor modulators, especially in neurological and metabolic disorder research.
In pharmaceutical development, 1-(3-Hydroxyphenethyl)urea serves as a valuable intermediate for synthesizing more complex molecules. Its hydrogen bonding capacity and moderate polarity contribute to favorable pharmacokinetic properties in drug candidates. Researchers are particularly interested in its potential for creating blood-brain barrier permeable compounds, addressing one of the biggest challenges in CNS drug development.
The global market for specialty chemical intermediates like 1445847-84-6 is growing steadily, driven by increasing R&D investments in pharmaceutical and biotechnology sectors. Manufacturers are developing improved synthesis routes to enhance yield and purity while reducing environmental impact. Current production methods emphasize green chemistry principles and atom-efficient reactions to meet sustainability goals.
Quality control of 1-(3-Hydroxyphenethyl)urea involves advanced analytical techniques including HPLC purity testing, mass spectrometry, and NMR spectroscopy. The compound typically appears as a white to off-white crystalline powder with high purity grades (>98%) available for research purposes. Proper storage conditions (room temperature in airtight containers) ensure long-term stability of this urea-based compound.
Emerging applications for CAS 1445847-84-6 include its use in developing molecular probes for biological studies and as a component in supramolecular chemistry systems. Its ability to form multiple hydrogen bonds makes it interesting for designing self-assembling materials with potential applications in nanotechnology and drug delivery systems.
From a regulatory perspective, 1-(3-Hydroxyphenethyl)urea is not currently classified as hazardous under major chemical safety regulations. However, standard laboratory precautions should be followed when handling any chemical substance. Researchers should consult SDS documentation for specific handling and disposal guidelines appropriate for their region.
The scientific literature contains growing references to 1445847-84-6 and related compounds, particularly in studies exploring structure-activity relationships and medicinal chemistry optimization. Patent databases reveal increasing interest from pharmaceutical companies in protecting novel derivatives containing this hydroxyphenethyl urea scaffold for various therapeutic applications.
Future research directions for 1-(3-Hydroxyphenethyl)urea may explore its potential in targeted drug delivery systems and as a component in bioconjugates. The compound's versatility and relatively simple structure make it an attractive starting point for combinatorial chemistry approaches in drug discovery programs.
For researchers sourcing CAS 1445847-84-6, multiple specialty chemical suppliers offer the compound in various quantities, from milligram-scale for initial testing to kilogram quantities for process development. Prices vary depending on purity grade and purchase volume, with custom synthesis options available for specific isotopic labeling or derivative requirements.
Analytical characterization of 1-(3-Hydroxyphenethyl)urea reveals typical absorption peaks in infrared spectroscopy (urea carbonyl stretch around 1650 cm⁻¹ and hydroxyl stretch around 3300 cm⁻¹) and characteristic proton signals in 1H NMR (aromatic protons between 6.5-7.2 ppm and urea NH protons around 5-6 ppm). These spectral features aid in compound identification and purity assessment.
In formulation development, the solubility profile of 1445847-84-6 (moderately soluble in polar organic solvents like DMSO and methanol, sparingly soluble in water) influences its potential applications. Formulation scientists are exploring various drug delivery systems that could enhance the bioavailability of compounds derived from this scaffold.
The synthesis of 1-(3-Hydroxyphenethyl)urea typically involves the reaction of 3-hydroxyphenethylamine with urea or phosgene equivalents under controlled conditions. Recent process improvements focus on catalytic methods and solvent-free reactions to improve sustainability and reduce waste generation in production.
As research into small molecule modulators of biological systems continues to expand, compounds like 1-(3-Hydroxyphenethyl)urea (CAS 1445847-84-6) will likely play increasingly important roles in drug discovery and material science. Its balanced combination of hydrogen bond donors/acceptors and aromatic character makes it particularly valuable for rational drug design approaches targeting protein-protein interactions.
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